N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine
Overview
Description
N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a cyclohexanamine structure, which is further substituted with an ethyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with an epoxide compound in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Base: Bases such as sodium hydroxide or potassium carbonate are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or alcohols.
Substitution: Substituted amines, ethers, or thioethers.
Scientific Research Applications
N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-ethyl-2-oxiranemethanamine
- N-ethyl-N-(2-hydroxyethyl)cyclohexanamine
- N-ethyl-N-(2-chloroethyl)cyclohexanamine
Uniqueness
N-ethyl-N-[(oxiran-2-yl)methyl]cyclohexanamine is unique due to the presence of the oxirane ring, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various applications that require specific chemical functionalities.
Properties
IUPAC Name |
N-ethyl-N-(oxiran-2-ylmethyl)cyclohexanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-12(8-11-9-13-11)10-6-4-3-5-7-10/h10-11H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPCVHXZCBZOGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CO1)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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